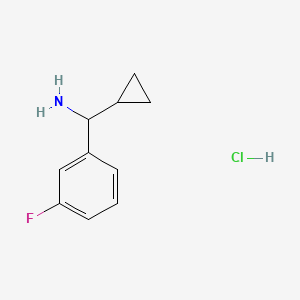

Cyclopropyl(3-fluorophenyl)methanamine hydrochloride

Description

Cyclopropyl(3-fluorophenyl)methanamine hydrochloride is a substituted cyclopropylmethylamine derivative featuring a 3-fluorophenyl group attached to a cyclopropane ring. Its structure combines the rigidity of the cyclopropane ring with the electronic effects of the fluorine substituent, which may enhance metabolic stability and binding affinity.

Properties

IUPAC Name |

cyclopropyl-(3-fluorophenyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN.ClH/c11-9-3-1-2-8(6-9)10(12)7-4-5-7;/h1-3,6-7,10H,4-5,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXLZGGFBECOOQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(C2=CC(=CC=C2)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Cyclopropyl(3-fluorophenyl)methanamine hydrochloride typically involves the following steps:

Methanamine Introduction: The addition of a methanamine group to the cyclopropylated 3-fluorophenyl compound.

Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt form.

The reaction conditions often include the use of specific catalysts and solvents to facilitate the reactions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Cyclopropyl(3-fluorophenyl)methanamine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the methanamine group, using reagents such as alkyl halides.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Chemical Properties and Structure

Cyclopropyl(3-fluorophenyl)methanamine hydrochloride is characterized by its cyclopropane ring structure combined with a 3-fluorophenyl substituent. The unique strain of the cyclopropane ring enhances its reactivity, making it a valuable intermediate in organic synthesis. The presence of fluorine in the phenyl group often improves biological activity by altering pharmacokinetic properties such as lipophilicity and metabolic stability.

Medicinal Chemistry

The compound has been investigated for its role as a selective agonist for the 5-HT2C serotonin receptor. This receptor is implicated in various neurological and psychiatric disorders, including depression and anxiety. Research indicates that this compound exhibits high selectivity for the 5-HT2C receptor over 5-HT2A and 5-HT2B receptors, suggesting potential therapeutic applications in treating mood disorders .

Case Studies

- Study on Agonist Activity : A study demonstrated that derivatives of this compound showed enhanced potency at the 5-HT2C receptor, with some compounds achieving EC50 values in the low nanomolar range, indicating strong agonistic activity .

- Neuropharmacological Research : Another investigation highlighted the compound's ability to modulate neurotransmitter release, which could be beneficial for developing treatments for conditions like schizophrenia and obesity .

Chemical Biology

In chemical biology, this compound is utilized to explore structure-activity relationships (SAR) of cyclopropane derivatives. Its unique structure allows researchers to study how modifications affect biological activity, particularly in receptor binding and efficacy .

Notable Findings

- Fluorination Effects : Research has shown that fluorination at specific positions on the phenyl ring can significantly enhance binding affinity to target receptors while also improving metabolic stability .

- Synthesis of New Compounds : The compound serves as a precursor for synthesizing novel derivatives aimed at optimizing receptor selectivity and potency, which is crucial for drug development .

Industrial Applications

Beyond academic research, this compound has potential applications in the production of specialty chemicals and materials. Its unique properties make it suitable for creating advanced materials used in pharmaceuticals and agrochemicals.

Summary Table of Applications

| Application Area | Description | Notable Findings |

|---|---|---|

| Medicinal Chemistry | Selective agonist for 5-HT2C serotonin receptor; potential treatment for mood disorders | High selectivity and potency |

| Chemical Biology | Investigated for structure-activity relationships; effects of fluorination | Enhanced binding affinity |

| Industrial Applications | Used in producing specialty chemicals; potential in pharmaceuticals | Valuable precursor for synthesis |

| Safety & Toxicology | Causes skin and eye irritation; requires careful handling | Important for safety assessments |

Mechanism of Action

The mechanism of action of Cyclopropyl(3-fluorophenyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. It can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Data

Key Observations :

- Chlorine vs. Fluorine : Dichlorophenyl analogs (e.g., Cyclopropyl(3,5-dichlorophenyl)methanamine HCl) exhibit increased molar mass and lipophilicity compared to fluorinated derivatives, which may influence blood-brain barrier penetration .

- Enantiomeric Effects : Optically active analogs, such as the (S)-2-fluorophenyl derivative, demonstrate the role of chirality in pharmacological activity, as seen in [α]D values for related compounds (e.g., +10.0° in D₂O for (+)-41) .

Physicochemical and Spectral Properties

- HRMS Data: Analogs like (+)-27 (C₁₈H₂₀F₂NO) show precise HRMS alignment (calc. 304.1507 vs. found 304.1508), indicating high purity and structural fidelity .

- NMR Trends : Fluorine-induced splitting patterns in ¹³C NMR (e.g., J = 22.7 Hz for aromatic carbons) are consistent across fluorophenyl derivatives, confirming substituent positioning .

Biological Activity

Cyclopropyl(3-fluorophenyl)methanamine hydrochloride is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound is characterized by a cyclopropyl group linked to a methanamine moiety, along with a fluorinated phenyl substituent. This structure may enhance its pharmacological properties, making it suitable for various therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may modulate the activity of these targets, leading to significant downstream effects on cellular pathways. Understanding these interactions is crucial for elucidating the compound's pharmacological profile and therapeutic potential.

Biological Activities

Research has indicated that this compound exhibits a range of biological activities:

- Antidepressant Effects : Similar compounds have shown potential antidepressant activity, suggesting that this compound may influence neurotransmitter systems, particularly those involving serotonin and norepinephrine.

- Antimicrobial Activity : Preliminary studies indicate that derivatives of cyclopropane compounds can exhibit antimicrobial properties against various pathogens, including bacteria and fungi .

- Enzyme Inhibition : The compound's ability to inhibit specific enzymes could be explored for therapeutic applications in diseases where enzyme dysregulation is a factor.

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound reveals that modifications to its structure can significantly impact its biological activity. For instance, the position of the fluorine atom on the phenyl ring enhances lipophilicity and metabolic stability, potentially improving bioavailability .

| Compound | Structural Features | Biological Activity |

|---|---|---|

| Cyclopropyl(3-fluorophenyl)methanamine | Cyclopropane core with amine functionality | Potential antidepressant effects |

| 1-(3-Fluorophenyl)propan-1-amine | Propane chain with fluorinated phenyl | Antitumor effects |

| 3-Fluorophenethylamine | Phenethylamine structure | Antidepressant activity |

Case Studies

- Antidepressant Activity : A study exploring the effects of cyclopropane derivatives on serotonin receptors demonstrated that compounds similar to this compound exhibit selective agonism at the 5-HT2C receptor. This selectivity is associated with enhanced antidepressant-like effects in animal models, indicating potential efficacy in treating mood disorders .

- Antimicrobial Properties : Research evaluating the antimicrobial activity of cyclopropane derivatives found that certain analogs displayed significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were determined, showing promising results for further development as antimicrobial agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.